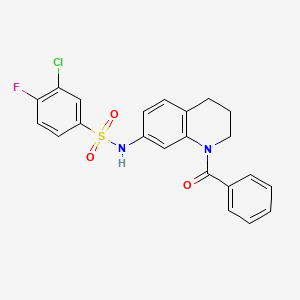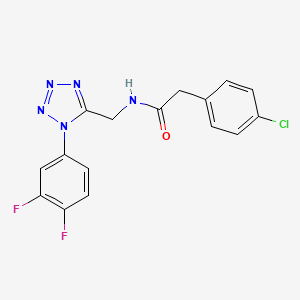
2-(4-chlorophenyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-CHLOROPHENYL)-N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a tetrazole ring, which is often associated with biological activity, making it a subject of interest in pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the chlorophenyl and difluorophenyl groups through substitution reactions. The final step usually involves the formation of the acetamide linkage under mild conditions to avoid decomposition of the sensitive tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-CHLOROPHENYL)-N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2-(4-CHLOROPHENYL)-N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity is studied to understand its potential as a therapeutic agent.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-CHLOROPHENYL)-N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ACETAMIDE involves its interaction with specific molecular targets in biological systems. The tetrazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)-N-{[1-(2,4-Difluorophenyl)-1H-1,2,3,4-Tetrazol-5-yl]Methyl}Acetamide
- 2-(4-Chlorophenyl)-N-{[1-(3,4-Dichlorophenyl)-1H-1,2,3,4-Tetrazol-5-yl]Methyl}Acetamide
- 2-(4-Chlorophenyl)-N-{[1-(3,4-Difluorophenyl)-1H-1,2,3,4-Tetrazol-5-yl]Methyl}Propionamide
Uniqueness
The uniqueness of 2-(4-CHLOROPHENYL)-N-{[1-(3,4-DIFLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H12ClF2N5O |
|---|---|
Poids moléculaire |
363.75 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]acetamide |
InChI |
InChI=1S/C16H12ClF2N5O/c17-11-3-1-10(2-4-11)7-16(25)20-9-15-21-22-23-24(15)12-5-6-13(18)14(19)8-12/h1-6,8H,7,9H2,(H,20,25) |
Clé InChI |
HRYBTSITFFJJLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B14972151.png)
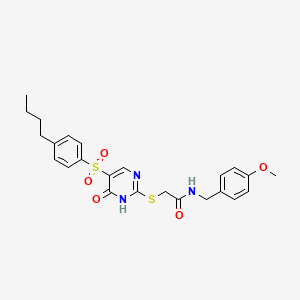
![3-(4-Ethylpiperazin-1-YL)-6-[4-(4-methoxybenzenesulfonyl)piperazin-1-YL]pyridazine](/img/structure/B14972162.png)
![6-[4-(3-methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine](/img/structure/B14972167.png)
![N-(3-fluorophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B14972168.png)
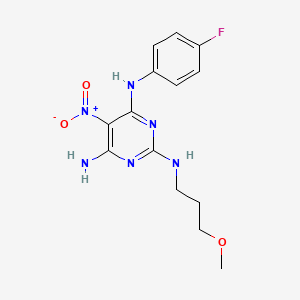
![5-Chloro-N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide](/img/structure/B14972200.png)

![N1-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide](/img/structure/B14972211.png)
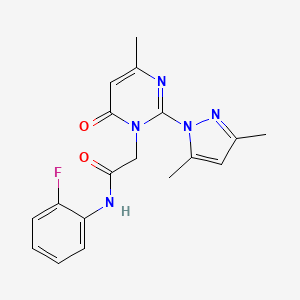
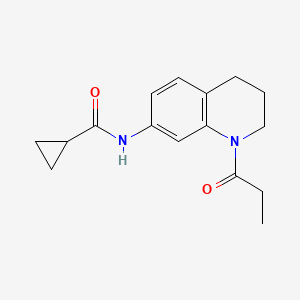
![6-(4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14972226.png)

